molecular formula C6H3BrClI B1279322 1-Bromo-3-chloro-2-iodobenzene CAS No. 450412-28-9

1-Bromo-3-chloro-2-iodobenzene

Cat. No.: B1279322
CAS No.: 450412-28-9
M. Wt: 317.35 g/mol
InChI Key: GIMVCZMZRZGDTL-UHFFFAOYSA-N
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Description

1-Bromo-3-chloro-2-iodobenzene is an organic compound with the molecular formula C6H3BrClI. It is a halogenated derivative of benzene, characterized by the presence of bromine, chlorine, and iodine atoms attached to the benzene ring. This compound is of significant interest in organic synthesis and various chemical research applications due to its unique reactivity and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-chloro-2-iodobenzene can be synthesized through several methods. One common approach involves the halogenation of 1,3-dichlorobenzene. The process typically includes:

Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

1-Bromo-3-chloro-2-iodobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).

    Coupling Reactions: Palladium catalysts, boronic acids, bases like potassium carbonate (K2CO3).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2), nitric acid (HNO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Major Products Formed:

Scientific Research Applications

1-Bromo-3-chloro-2-iodobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-bromo-3-chloro-2-iodobenzene in chemical reactions involves the activation of the benzene ring through the presence of halogen atoms. These halogens can participate in various electrophilic and nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

1-Bromo-3-chloro-2-iodobenzene can be compared with other halogenated benzenes such as:

  • 1-Bromo-2-chlorobenzene
  • 1-Bromo-4-chlorobenzene
  • 1-Bromo-2-iodobenzene
  • 1-Chloro-2-iodobenzene

Uniqueness:

Properties

IUPAC Name

1-bromo-3-chloro-2-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClI/c7-4-2-1-3-5(8)6(4)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIMVCZMZRZGDTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50438359
Record name 1-Bromo-3-chloro-2-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

450412-28-9
Record name 1-Bromo-3-chloro-2-iodobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=450412-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-3-chloro-2-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-3-chloro-2-iodobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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